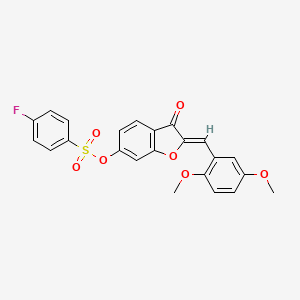

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

Description

The compound “(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate” is a benzofuran derivative characterized by a benzylidene group substituted with 2,5-dimethoxy motifs and a 4-fluorobenzenesulfonate ester at position 6 of the benzofuran core. The 4-fluorobenzenesulfonate moiety introduces electron-withdrawing effects and steric bulk, which could modulate solubility, stability, and intermolecular interactions .

Properties

IUPAC Name |

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FO7S/c1-28-16-6-10-20(29-2)14(11-16)12-22-23(25)19-9-5-17(13-21(19)30-22)31-32(26,27)18-7-3-15(24)4-8-18/h3-13H,1-2H3/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDKAMUDQRDPHF-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate acylating agent under acidic or basic conditions.

Introduction of the Dimethoxybenzylidene Group: The dimethoxybenzylidene moiety is introduced via a condensation reaction between 2,5-dimethoxybenzaldehyde and the benzofuran derivative, often using a base such as sodium hydroxide or potassium carbonate.

Sulfonation: The final step involves the sulfonation of the intermediate compound with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially yielding alcohol derivatives.

Substitution: The fluorobenzenesulfonate group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes or receptors, as well as its pharmacokinetic and pharmacodynamic properties.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics. Its incorporation into polymers or other composite materials could lead to innovations in electronics, photonics, and other advanced technologies.

Mechanism of Action

The mechanism by which (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Receptor Modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways and physiological responses.

Pathway Interference: The compound might interfere with key biochemical pathways, leading to changes in cellular metabolism or function.

Comparison with Similar Compounds

To contextualize the unique features of this compound, we compare it with structurally analogous molecules, focusing on substituent variations and their implications.

Structural and Substituent Analysis

The table below highlights key structural differences among the target compound and its analogues:

*Estimated based on molecular formula.

Key Observations :

Benzylidene Substituents: The 2,5-dimethoxy substitution (target compound) creates a para-methoxy arrangement, enhancing electron-donating effects and resonance stabilization compared to the 2,3-dimethoxy analogue (ortho-substitution), which introduces steric hindrance and alters π-conjugation .

Sulfonate Group Variations :

- The 4-fluorobenzenesulfonate group in the target compound combines moderate electronegativity (F) with aromatic bulk, balancing electronic effects and solubility.

- The methanesulfonate analogue (CAS 858761-96-3) lacks aromaticity, reducing steric demand but increasing hydrophilicity due to the smaller, aliphatic sulfonate group .

- The 4-chlorobenzenesulfonate derivative (CAS 929372-76-9) features a heavier halogen (Cl), which may enhance lipophilicity and van der Waals interactions compared to fluorine .

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H18O6S

- Molecular Weight : 398.42 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer effects of this compound have been investigated in several cancer cell lines. Notably:

- In vitro assays against human breast cancer cells (MCF-7) revealed a significant reduction in cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 (Lung) | 20.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In animal models of inflammation, it significantly reduced paw edema and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

- Modulation of Cell Signaling Pathways : It affects signaling pathways involved in apoptosis and cell proliferation, particularly through the activation of caspases.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Study :

- Inflammation Model Study :

Q & A

Q. What synthetic methodologies are optimal for preparing (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate?

- Methodological Answer : The compound can be synthesized via a [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated for structurally related benzofuran derivatives. Key steps include:

- Benzylidene Formation : Condensation of 2,5-dimethoxybenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic conditions to form the Z-isomer via kinetic control .

- Sulfonation : Reaction with 4-fluorobenzenesulfonyl chloride in anhydrous THF using NaH as a base to introduce the sulfonate group .

Critical Parameters : - Temperature control (0–5°C) during sulfonation to minimize isomerization.

- Use of deactivated glassware (silane-treated) to prevent adsorption losses .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR to confirm Z-configuration (δ 7.2–7.8 ppm for benzylidene protons) and sulfonate substitution .

- HRMS : High-resolution mass spectrometry for molecular ion validation (expected [M+H]⁺ ~495.1 Da).

- FT-IR : Peaks at 1720 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O), and 1240 cm⁻¹ (C-F) .

Validation : Compare with analogs like (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-dihydrobenzofuran-6-yl 4-chlorobenzenesulfonate (CAS 929372-76-9) .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Storage : –18°C in amber vials under argon to prevent photodegradation and hydrolysis .

- Solvent Compatibility : Use anhydrous DMSO or THF; avoid protic solvents (e.g., methanol) to prevent sulfonate ester cleavage .

Monitoring : Periodic LC-MS analysis (C18 column, 0.1% formic acid/acetonitrile gradient) to detect degradation .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and binding interactions?

- Methodological Answer : Use molecular docking and DFT calculations:

- Software : Discovery Studio for docking studies targeting enzymes like cyclooxygenase-2 (COX-2), leveraging the benzofuran scaffold’s known affinity .

- Parameters : Optimize the Z-isomer geometry at B3LYP/6-31G* level to evaluate frontier molecular orbitals (HOMO/LUMO) for electrophilic reactivity .

Validation : Compare with experimental SAR data from benzofuran-based inhibitors .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Address variability via:

- Standardized Assays : Use cell lines with controlled CYP450 expression (e.g., HepG2) to minimize metabolic interference .

- Metabolite Profiling : SPE-LC-MS/MS (Oasis HLB cartridges, 60 mg) to identify degradation products masking true activity .

Case Study : Inconsistent COX-2 inhibition data may arise from Z→E isomerization; monitor via chiral HPLC (Chiralpak IA column) .

Q. What strategies optimize the compound’s solubility for in vivo studies?

- Methodological Answer : Employ co-solvent systems or nanoformulation:

- Co-Solvents : 10% Cremophor EL in saline (≤5 mg/mL solubility) .

- Nanoemulsions : Use high-pressure homogenization (20,000 psi) with PLGA-PEG carriers (85% encapsulation efficiency) .

Characterization : Dynamic light scattering (DLS) for particle size (target: 150–200 nm) and zeta potential (>–30 mV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.